molecular formula C10H17NSi B131395 5-Methyl-2-((trimethylsilyl)methyl)pyridine CAS No. 158588-03-5

5-Methyl-2-((trimethylsilyl)methyl)pyridine

Cat. No.: B131395
CAS No.: 158588-03-5
M. Wt: 179.33 g/mol
InChI Key: XOKPUNKRLBYSPN-UHFFFAOYSA-N
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Description

5-Methyl-2-((trimethylsilyl)methyl)pyridine is an organosilicon compound with the molecular formula C 10 H 17 NSi and a molecular weight of 179.33 g/mol . This compound is supplied as a high-purity reagent for research and development applications and is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures. Chemical Identifiers: • CAS Registry Number: 158588-03-5 • Molecular Formula: C 10 H 17 NSi • SMILES: Cc1ccc(nc1)C Si (C)C • InChIKey: XOKPUNKRLBYSPN-UHFFFAOYSA-N Physical Properties: • Density: Approximately 0.894 g/cm³ (Cal.) • Boiling Point: Approximately 218.7°C at 760 mmHg (Cal.) • Flash Point: Approximately 86.1°C (Cal.) • Refractive Index: Approximately 1.477 (Cal.) Research Applications: As a functionalized pyridine derivative, this compound serves as a valuable synthetic building block in organic chemistry . The trimethylsilylmethyl group can be utilized in further chemical transformations. Compounds with similar trimethylsilyl-substituted pyridine structures are of interest in the development of novel chemical entities and as intermediates in pharmaceutical and materials science research .

Properties

IUPAC Name

trimethyl-[(5-methylpyridin-2-yl)methyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NSi/c1-9-5-6-10(11-7-9)8-12(2,3)4/h5-7H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKPUNKRLBYSPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101263327
Record name 5-Methyl-2-[(trimethylsilyl)methyl]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158588-03-5
Record name 5-Methyl-2-[(trimethylsilyl)methyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158588-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-[(trimethylsilyl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101263327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

In Situ Grignard Methodology

A prominent method for synthesizing pyridines with silicon-containing substituents involves Grignard reagents. For example, 5-methyl-2-trimethylsilyl-pyridine is prepared via the reaction of 1-bromo-5-methylpyridine with magnesium and trimethylchlorosilane in refluxing tetrahydrofuran (THF). While this yields a directly silicon-bonded pyridine, adapting this protocol to introduce a trimethylsilylmethyl group would require substitution at the 2-position.

Hypothetical Adaptation :

  • Substrate Selection : Use 2-bromo-5-methylpyridine as the starting material.

  • Grignard Formation : React with magnesium to generate the organomagnesium intermediate.

  • Quenching with Trimethylsilylmethyl Chloride : Introduce the (trimethylsilyl)methyl group via nucleophilic substitution.

Challenges :

  • Limited availability of 2-bromo-5-methylpyridine.

  • Competing side reactions due to the steric bulk of the trimethylsilylmethyl group.

Directed Lithiation Strategies

Lithiation of 5-Methyl-2-picoline

The synthesis of 2-[(trimethylsilyl)methyl]pyridine from 2-picoline (2-methylpyridine) involves deprotonation of the methyl group adjacent to the pyridine nitrogen using n-butyllithium (n-BuLi), followed by quenching with trimethylsilyl chloride (TMSCl). Adapting this method for 5-methyl-2-((trimethylsilyl)methyl)pyridine requires starting with 5-methyl-2-picoline (2-methyl-5-methylpyridine).

Proposed Protocol :

  • Deprotonation : Treat 5-methyl-2-picoline with n-BuLi at low temperatures (-78°C) to generate a lithiated intermediate at the 2-methyl group.

  • Electrophilic Quenching : Add trimethylsilyl chloride to form the desired product.

Critical Parameters :

  • Temperature Control : To minimize side reactions such as oligomerization.

  • Solvent Choice : Tetrahydrofuran (THF) or diethyl ether for optimal lithiation.

Limitations :

  • Limited commercial availability of 5-methyl-2-picoline.

  • Competing deprotonation at the 5-methyl group may necessitate protective group strategies.

Cross-Coupling Reactions

Kumada Coupling

Cross-coupling reactions offer a versatile route for introducing silicon-containing groups. A Kumada coupling between 2-halo-5-methylpyridine and trimethylsilylmethylmagnesium bromide could yield the target compound.

Example Reaction :

2-Chloro-5-methylpyridine+Me3SiCH2MgBrPd catalystThis compound\text{2-Chloro-5-methylpyridine} + \text{Me}3\text{SiCH}2\text{MgBr} \xrightarrow{\text{Pd catalyst}} \text{this compound}

Optimization Considerations :

  • Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for enhanced efficiency.

  • Solvent : THF or dioxane under inert atmosphere.

Advantages :

  • High regioselectivity.

  • Compatibility with sensitive functional groups.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialYield PotentialScalabilityKey Challenges
Grignard Reaction2-Bromo-5-methylpyridineModerateLowSubstrate availability
Directed Lithiation5-Methyl-2-picolineHighModerateIntermediate stability
Kumada Coupling2-Halo-5-methylpyridineHighHighCatalyst cost
Functional Group IC5-Methyl-2-aminopyridineLowLowRegioselectivity issues

Spectroscopic Characterization

While no direct data for This compound exists, analogous compounds provide benchmarks:

  • ¹H NMR : Expected signals at δ 0.15 ppm (SiMe₃), δ 2.35 ppm (5-CH₃), and aromatic protons between δ 7.0–8.5 ppm.

  • ¹³C NMR : Silicon-coupled carbons at δ -1.5 to 2.0 ppm (SiMe₃), pyridine carbons at δ 120–150 ppm.

Applications and Derivatives

The trimethylsilylmethyl group enhances lipophilicity, making this compound valuable in:

  • Coordination Chemistry : As a ligand for transition metals.

  • Pharmaceutical Intermediates : For modifying drug solubility and bioavailability .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-((trimethylsilyl)methyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the substituents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and nucleophiles, with conditions such as the presence of a base or a catalyst.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

Applications in Organic Synthesis

2.1. Synthesis of Complex Molecules

TMS-methyl-pyridine serves as a versatile building block in organic synthesis. Its trimethylsilyl group can be easily removed or modified, making it an ideal precursor for further functionalization. For example, it can be utilized in the synthesis of various substituted pyridines and piperidines, which are crucial components in many biologically active compounds . The ability to introduce diverse functional groups through palladium-catalyzed reactions has been demonstrated, showcasing its utility in developing complex molecular architectures.

2.2. Catalysis

The compound has also been explored as a ligand in catalytic systems. Its ability to stabilize metal centers enhances catalytic activity in reactions such as cross-coupling and hydrogenation processes. Recent studies have shown that using TMS-methyl-pyridine as a ligand can improve yields and selectivity in the synthesis of fluorinated compounds, which are important in medicinal chemistry .

Pharmaceutical Applications

3.1. Drug Development

The incorporation of TMS-methyl-pyridine into drug candidates has shown promise due to its favorable pharmacokinetic properties. It has been investigated for use in synthesizing compounds with enhanced bioavailability and reduced toxicity profiles . For instance, derivatives of this compound have been linked to improved efficacy in treating neurological disorders by modifying existing antipsychotic medications .

3.2. Intermediates for Active Pharmaceutical Ingredients (APIs)

TMS-methyl-pyridine is frequently employed as an intermediate in the synthesis of various APIs. Its ability to undergo selective transformations makes it suitable for generating key pharmacophores found in FDA-approved drugs . The compound's role as an intermediate allows for the streamlined production of complex drug molecules while maintaining high purity levels.

Case Studies

4.1. Synthesis of Piperidine Derivatives

A notable case study involved the use of TMS-methyl-pyridine in synthesizing piperidine derivatives via hydrogenation reactions. Researchers demonstrated that using a cobalt catalyst could convert substituted pyridines into piperidines with high yields and selectivity under mild conditions . This approach not only highlights the compound's versatility but also its importance in developing new therapeutic agents.

4.2. Development of Fluorinated Compounds

Another significant application is its role in synthesizing fluorinated compounds through late-stage functionalization methods. The introduction of fluorine atoms into drug candidates often enhances their biological activity; thus, TMS-methyl-pyridine facilitates these transformations effectively, leading to novel fluorinated derivatives with potential therapeutic applications .

Data Tables

Application AreaSpecific Use CasesKey Benefits
Organic SynthesisBuilding block for substituted pyridinesVersatile functionalization
CatalysisLigand for metal catalystsImproved yields and selectivity
Pharmaceutical DevelopmentIntermediates for APIsEnhanced bioavailability
Drug DevelopmentModifying existing drugsReduced toxicity profiles

Mechanism of Action

The mechanism by which 5-Methyl-2-((trimethylsilyl)methyl)pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trimethylsilyl group can act as a protecting group, influencing the reactivity and stability of the compound during chemical reactions. The pyridine ring can participate in coordination chemistry, forming complexes with metal ions and other molecules.

Comparison with Similar Compounds

Substituent Effects and Physicochemical Properties

The table below compares key structural analogs based on substituents, molecular weight, and physicochemical properties:

Compound Name Substituent (Position 2) Substituent (Position 5) Molecular Formula Molecular Weight Key Properties
5-Methyl-2-((trimethylsilyl)methyl)pyridine TMS-methyl Methyl C11H19NSi 193.36 High lipophilicity, steric bulk
5-Ethyl-2-[(trimethylsilyl)methyl]pyridine TMS-methyl Ethyl C12H21NSi 207.39 Increased lipophilicity (vs. methyl)
5-Methoxy-2-(trimethylsilyl)pyridine TMS Methoxy C9H15NOSi 181.31 Electron-donating group (methoxy)
5-Methyl-2-((trimethylsilyl)ethynyl)pyridine TMS-ethynyl Methyl C11H15NSi 189.33 Conjugated triple bond (electronic effects)
5-Methyl-2-(p-tolyl)pyridine p-Tolyl Methyl C13H13N 183.25 Aromatic bulk, reduced lipophilicity
MPEP (2-methyl-6-(phenylethynyl)-pyridine) Phenylethynyl Methyl C14H11N 193.25 mGluR5 antagonist (IC50 = 0.37 µM)
SIB-1893 ((E)-2-methyl-6-(2-phenylethenyl)pyridine) Phenylethenyl Methyl C14H13N 195.26 mGluR5 antagonist (IC50 = 0.29 µM)

Key Observations:

  • Lipophilicity : The TMS-methyl group in the target compound enhances lipophilicity compared to analogs like 5-methyl-2-(p-tolyl)pyridine. Ethyl or methoxy substituents further modulate solubility and partition coefficients .
  • Electronic Effects : Methoxy groups donate electron density to the pyridine ring, altering reactivity in electrophilic substitutions, whereas TMS groups are electron-neutral but sterically demanding .

Biological Activity

5-Methyl-2-((trimethylsilyl)methyl)pyridine, a compound with the CAS number 158588-03-5, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound features a pyridine ring with a trimethylsilyl group attached to a methyl group. Its unique structure contributes to its interactions in biological systems.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

  • Anticancer Properties : Some studies suggest that compounds with similar structures can inhibit cancer cell proliferation.
  • Enzyme Inhibition : The compound may interact with enzymes involved in crucial metabolic pathways.
  • Cytotoxicity : Preliminary data suggest that the compound may induce apoptosis in cancer cells. This is often assessed using cell viability assays, such as MTT or XTT assays.
  • Enzyme Interaction : The compound's ability to inhibit specific enzymes could be pivotal in its anticancer activity. For instance, it may affect ribonucleotide reductase, an enzyme critical for DNA synthesis.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of ribonucleotide reductase
AntimicrobialInhibitory effects on certain bacterial strains

Case Study: Anticancer Activity

In a study examining various pyridine derivatives, this compound was tested against several cancer cell lines. The results indicated that it exhibited significant cytotoxicity, particularly in hypopharyngeal tumor cells. The mechanism was linked to its ability to induce apoptosis through mitochondrial pathways, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research into similar compounds has shown that varying the substituents on the pyridine ring can enhance or diminish activity. For example, increasing steric hindrance around the nitrogen atom can improve binding affinity to target enzymes .

Q & A

Q. Q1. What are the common synthetic routes for preparing 5-Methyl-2-((trimethylsilyl)methyl)pyridine?

Answer: The synthesis typically involves functionalizing pyridine derivatives with trimethylsilyl (TMS) groups. Key steps include:

  • Alkylation of Pyridine: Reacting 2-methylpyridine with a trimethylsilyl methyl halide (e.g., (trimethylsilyl)methyl chloride) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or THF .
  • Protection-Deprotection Strategies: Introducing the TMS group via silylation reagents (e.g., TMSCl) followed by purification via column chromatography .
    Example Reaction:

2-Methylpyridine + (Trimethylsilyl)methyl chloride → this compound (isolated via distillation or recrystallization).

Characterization Methods:

  • NMR Spectroscopy: Confirm substitution patterns (e.g., ¹H NMR: δ 0.15 ppm for TMS protons; pyridine ring protons at δ 7.0–8.5 ppm).
  • Mass Spectrometry: Molecular ion peak at m/z corresponding to C₁₀H₁₇NSi (calc. 195.11 g/mol) .

Advanced Synthesis: Optimizing Reaction Conditions

Q. Q2. How can reaction conditions be optimized to improve yields in silylation reactions?

Answer: Critical factors include:

  • Catalyst Selection: Use of Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of silylating agents .
  • Solvent Effects: Non-polar solvents (e.g., toluene) minimize side reactions compared to polar solvents.
  • Temperature Control: Reactions performed at 60–80°C reduce kinetic byproducts (e.g., over-alkylation) .
    Data Table: Optimization Trials
ConditionYield (%)Purity (%)
TMSCl, K₂CO₃, DMF, 25°C4590
TMSCl, ZnCl₂, Toluene, 70°C7895

Reactivity and Functionalization

Q. Q3. How does the trimethylsilyl (TMS) group influence the compound’s reactivity in cross-coupling reactions?

Answer: The TMS group acts as a steric shield and electron donor:

  • Steric Effects: Hinders electrophilic substitution at the 2-position, directing reactions to the 4- or 6-positions of the pyridine ring .
  • Electronic Effects: The σ-donating TMS group increases electron density on the pyridine ring, enhancing nucleophilic aromatic substitution (NAS) reactivity .
    Advanced Consideration: Kinetic studies reveal that TMS-substituted pyridines undergo Suzuki-Miyaura coupling 2–3× faster than non-silylated analogs due to improved oxidative addition .

Applications in Medicinal Chemistry

Q. Q4. What biological targets are associated with this compound?

Answer: The compound’s structural analogs show activity against:

  • Nicotinic Acetylcholine Receptors (nAChRs): The TMS group enhances lipophilicity, improving blood-brain barrier penetration for CNS-targeted therapies .
  • Enzyme Inhibition: Pyridine derivatives with silyl groups inhibit cytochrome P450 enzymes (e.g., CYP3A4) via competitive binding .
    Methodological Insight:
  • Docking Studies: Molecular modeling reveals that the TMS group occupies hydrophobic pockets in receptor binding sites .

Analytical Challenges and Data Contradictions

Q. Q5. How can researchers resolve discrepancies in reported reaction yields for silylated pyridines?

Answer: Common issues arise from:

  • Moisture Sensitivity: TMS groups hydrolyze readily; yields drop if reactions are not anhydrous (validate using Karl Fischer titration) .
  • Chromatography Artifacts: Silica gel interactions may remove TMS groups; use alternative purification (e.g., size-exclusion chromatography) .
    Validation Protocol:

Replicate reactions under strictly dry conditions.

Compare NMR spectra with literature data (e.g., δ 0.15 ppm for TMS protons) .

Safety and Handling

Q. Q6. What precautions are necessary when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage: Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis .

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